Phycoerythrobilin

Catalog No.
S654270
CAS No.
M.F
C33H38N4O6
M. Wt
586.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phycoerythrobilin

Product Name

Phycoerythrobilin

IUPAC Name

3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[[(2R)-4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3E,4R)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid

Molecular Formula

C33H38N4O6

Molecular Weight

586.7 g/mol

InChI

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,14-15,19,26,34-35H,2,9-13H2,1,3-6H3,(H,36,43)(H,38,39)(H,40,41)/b20-7+,25-14-,29-15-/t19-,26-/m1/s1

InChI Key

GLWKVDXAQHCAIO-KPQTXCEPSA-N

Synonyms

phycoerythrobilin

Canonical SMILES

CC=C1C(C(=O)N=C1C=C2C(=C(C(=CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)N2)CCC(=O)O)C)C

Isomeric SMILES

C/C=C/1\[C@H](C(=O)N=C1/C=C\2/C(=C(/C(=C/C3=C(C(=C(N3)C[C@@H]4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C

Description

(3E)-phycoerythrobilin is the (3E)-isomer of phycoerythrobilin. It is a conjugate acid of a (3E)-phycoerythrobilin(2-).

XLogP3

2.3

Wikipedia

Phycoerythrobilin

Dates

Modify: 2023-07-20

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